molecular formula C12H18N2O B3023341 N-(2-amino-4-methylphenyl)pentanamide CAS No. 133085-62-8

N-(2-amino-4-methylphenyl)pentanamide

Cat. No. B3023341
CAS RN: 133085-62-8
M. Wt: 206.28 g/mol
InChI Key: WPIHMSGYYXMALX-UHFFFAOYSA-N
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Description

N-(2-amino-4-methylphenyl)pentanamide is a compound that can be associated with various chemical and pharmacological studies. While the specific compound N-(2-amino-4-methylphenyl)pentanamide is not directly mentioned in the provided papers, similar compounds with related structures and functionalities have been synthesized and analyzed for their properties and potential applications. For instance, compounds with the pentanamide structure have been studied for their antifungal , anthelmintic , and pharmaceutical properties .

Synthesis Analysis

The synthesis of related pentanamide compounds involves multi-step reactions, including esterification, reduction, oxidation, and condensation . For example, the synthesis of a dipeptide precursor involved a nine-step reaction starting from D-serine, yielding a total yield of 35.3% . Another synthesis route for a key intermediate of atorvastatin involved transformations such as Knoevenagel condensation and Stetter reaction . These methods highlight the complexity and the careful planning required to synthesize such compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. X-ray diffraction analysis has been used to determine the crystal structure of compounds, revealing details such as space groups, cell dimensions, and hydrogen bonding patterns . For example, the crystal structure of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide was determined, showing intermolecular hydrogen bonds that stabilize the crystal structure .

Chemical Reactions Analysis

The chemical reactivity of pentanamide derivatives can involve hydrogen bonding and π-π* interactions, as seen in the molecular complex formed between 2-[4-(dimethylamino)phenylimino]-3-oxo-N-phenylbutanamide and N,N-dimethyl-4-nitrosoaniline . These interactions are crucial for the stability and reactivity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pentanamide derivatives are influenced by their molecular structure. For instance, the presence of hydrogen bonds can affect the melting point and solubility of the compounds . The introduction of functional groups such as chloro, nitro, and methoxy can significantly alter the compound's properties, such as its electronic distribution and pharmacological activity .

Safety and Hazards

The safety data sheet (MSDS) for “N-(2-amino-4-methylphenyl)pentanamide” can be found online . It’s important to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

N-(2-amino-4-methylphenyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-3-4-5-12(15)14-11-7-6-9(2)8-10(11)13/h6-8H,3-5,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIHMSGYYXMALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00567789
Record name N-(2-Amino-4-methylphenyl)pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-amino-4-methylphenyl)pentanamide

CAS RN

133085-62-8
Record name N-(2-Amino-4-methylphenyl)pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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